Pexmetinib acts as a type II kinase inhibitor, binding both Tie2 and p38 MAPK in their "DFG-out" inactive conformations [1]. Its dual inhibition produces concerted antineoplastic, anti-inflammatory, and antiangiogenic effects [1].
The diagram below illustrates the core signaling pathways targeted by this compound and its consequent biological effects.
This compound mechanism of action This diagram illustrates the dual inhibition of Tie2 and p38 MAPK by this compound, disrupting key pathways in leukemia progression and bone marrow suppression.
This compound is a potent inhibitor at both biochemical and cellular levels. The tables below summarize key quantitative data.
Table 1: Biochemical and In Vitro Potency of this compound [2]
| Assay System | Target / Readout | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| HEK-293 cell line | p38 MAPK inhibition | 4 nM | Cellular assay |
| HEK-293 cell line | Tie2 inhibition | 18 nM | Cellular assay |
| HeLa cells | phospho-HSP27 inhibition | 2 nM | HSP27 is a downstream p38 effector |
| Human PBMCs | LPS-Induced TNFα | 4.5 nM | Isolated cells |
| Human Whole Blood | LPS-Induced TNFα | 313 nM | Accounts for protein binding |
Table 2: Efficacy in Preclinical Disease Models [3] [4] [5]
| Disease Model | Experimental System | Key Efficacy Findings | Proposed Mechanism |
|---|---|---|---|
| MDS/AML | Primary human patient samples | Inhibited leukemic proliferation; stimulated hematopoiesis | Tie2 + p38 MAPK dual inhibition |
| TKI-resistant CML | Ba/F3 cells expressing BCR::ABL1-T315I | Selective cytotoxicity; inhibited autophosphorylation | Inhibition of mutant ABL1 kinase |
| TKI-resistant CML | KCL22-DasR xenograft in mice | Profoundly impaired tumor growth in vivo | Inhibition of BCR::ABL1[T315I] |
| Breast Cancer Bone Metastasis | Mouse model of breast cancer-induced osteolysis | Suppressed osteoclast formation and bone resorption | Inhibition of p38/STAT3/NFATc1 axis |
To facilitate research replication and development, here are detailed methodologies for key experiments cited.
This protocol is used to determine the cytotoxic effects of this compound on cell lines.
This assay evaluates the effect of this compound on the clonogenic potential of primary hematopoietic and leukemic cells.
This method validates direct target engagement and inhibition of downstream signaling pathways.
Early clinical development used a neat powder-in-capsule (PIC) formulation, which exhibited high pharmacokinetic variability and significant pill burden [6]. This led to development of improved formulations:
The LFC formulation is favorable for clinical development due to its higher exposure and lack of food effect [6].
Pexmetinib is an orally bioavailable, small-molecule dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 MAPK (mitogen-activated protein kinase), two pathways implicated in the pathogenesis of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [1] [2].
The following diagram illustrates the core signaling pathways targeted by this compound and their roles in MDS/AML pathophysiology.
This compound demonstrates potent inhibition at the molecular and cellular levels. The table below summarizes key quantitative data from preclinical studies.
| Model/Assay | Target/Effect | Result (IC₅₀) | Context & Citation |
|---|---|---|---|
| Biochemical Assay | Tie-2 kinase | 1 nM | [1] |
| p38 MAPK kinase | 4 nM | [1] [3] | |
| Cellular Assay (HEK-Tie2) | Phospho-Tie-2 | 16 nM | [3] |
| Phospho-p38 | 1 nM | [3] | |
| Primary MDS Specimens | Leukemic proliferation | IC₅₀ ~100-500 nM | Varies by sample; inhibition observed [1] |
| Hematopoiesis (stimulation) | Increased colony formation | Reversal of cytokine-mediated suppression [1] | |
| Selectivity (Other Kinases) | ABL1 | 4 nM | [2] |
| Src-family kinases (LYN, HCK) | ~26 nM | [2] |
The key findings on this compound's efficacy are supported by standard preclinical experimental workflows. The diagram below outlines the general workflow for these critical experiments.
A significant recent development has identified a new potential use for this compound. A 2024 study published in Leukemia reported that this compound acts as an effective inhibitor of TKI-resistant BCR::ABL1, including the challenging T315I "gatekeeper" mutant in Chronic Myeloid Leukemia (CML) [4].
Pexmetinib functions as a type I inhibitor, binding to the active (DFG-in) conformation of the ABL1 kinase domain. This is different from type II inhibitors like imatinib, which target the inactive (DFG-out) state [1].
The diagram below illustrates the key molecular interactions between this compound and the ABL1T315I mutant:
Key molecular interactions of this compound with ABL1[T315I] mutant [1].
This binding network allows this compound to maintain affinity despite the T315I mutation, which introduces a steric clash that disrupts binding of most ATP-competitive inhibitors [1].
The following tables summarize the potency of this compound against various BCR-ABL1 mutants from cellular and biochemical assays.
Table 1: Cellular activity (IC₅₀) in Ba/F3 models [1]
| Cell Line / BCR-ABL1 Variant | This compound IC₅₀ (nM) | Therapeutic Index* |
|---|---|---|
| Ba/F3T315I | 292 | 14 |
| Ba/F3Y253F | 362 | 11 |
| Ba/F3Y253H | 2099 | 7 |
| Ba/F3E255K/V | 212-386 | 11-19 |
| Ba/F3G250E | 211 | 19 |
| Ba/F3WT | 194 | 21 |
Therapeutic Index = IC₅₀ (parental Ba/F3 + IL-3) / IC₅₀ (BCR-ABL1-driven Ba/F3); a measure of selective cytotoxicity.
Table 2: Biochemical activity (Kd) and comparative cellular IC₅₀ [1]
| Compound | ABL1WT Kd (nM) | ABL1T315I Kd (nM) | KCL22-DasRT315I IC₅₀ (nM) |
|---|---|---|---|
| This compound | 48 | 75 | ~500 |
| Ponatinib | 0.5 | 0.7 | ~10 |
| Imatinib | 181 | >10,000 | >10,000 |
| Dasatinib | 0.6 | >10,000 | >10,000 |
The data supporting this compound's efficacy comes from robust preclinical studies.
Table 3: Core experimental protocols [1]
| Method | Description | Key Outcome |
|---|---|---|
| Cell-based Screening | Screening of 627 compounds using Ba/F3T315I vs. parental Ba/F3 cells. MTS viability assays. | Identified this compound from a kinase-focused library for selective cytotoxicity. |
| Dose-Response Analysis | Generated IC₅₀ curves for selected compounds against parental and mutant Ba/F3 cells. | Quantified potency and selectivity (Therapeutic Index) for various mutants. |
| Biochemical Assays | Measured binding affinity (Kd) against purified recombinant ABL1WT and ABL1T315I enzymes. | Confirmed direct binding with minimal potency loss against T315I mutant. |
| Immunoblotting | Analyzed BCR-ABL1 autophosphorylation in T315I-mutant KCL22 cell lines after drug treatment. | Showed inhibition of phospho-BCR-ABL1 by this compound, unlike dasatinib/bosutinib. |
| Xenograft Model | In vivo efficacy test using immunodeficient mice injected with KCL22-DasRT315I cells. | Demonstrated profound impairment of tumor growth by this compound. |
| Patients' Sample Assay | Colony formation assay from bone marrow cells of Ph+ CML patients (WT & T315I). | Showed dose-dependent inhibition of colony formation without affecting Ph- cells. |
The overall workflow from screening to in vivo validation is summarized below:
Experimental workflow for identifying this compound [1].
This compound represents a novel therapeutic opportunity for CML patients with multi-TKI resistance, particularly those harboring the T315I mutation. Its type I binding mode and activity against a spectrum of common resistance mutants position it as a viable candidate for clinical repurposing [1].
Future work should focus on:
Pexmetinib acts as a dual inhibitor, simultaneously targeting two key pathways. The table below summarizes its primary mechanisms and measured inhibitory activity.
| Target | Role in Disease | Inhibitory Activity (IC₅₀) |
|---|
| Tie-2 Receptor [1] [2] | Receptor tyrosine kinase for Angiopoietin-1; promotes hematopoietic stem cell quiescence, self-renewal, and supports a pathogenic inflammatory milieu in bone marrow [1]. | 18 nM (enzyme) [3] 16 nM (cellular p-Tie-2) [1] | | p38 MAPK [1] [4] | Pro-inflammatory serine-threonine kinase; overactivation in MDS/AML contributes to cytokine-mediated suppression of normal hematopoiesis [1]. | 4 nM (enzyme) [3] 1 nM (cellular p-p38) [1] | | BCR::ABL1 [5] | Off-target activity; inhibits both wild-type and therapy-resistant mutants (T315I) in Chronic Myeloid Leukemia (CML) [5]. | Comparable activity on ABL1WT and ABL1T315I enzymes [5] |
Research has demonstrated the potential of this compound in several cancer types, as summarized below.
| Disease Model | Key Findings & Proposed Mechanism | Supporting Evidence |
|---|
| Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | Inhibits leukemic proliferation, restores normal hematopoiesis in primary specimens by reversing cytokine-mediated suppression [1]. | In vitro: Dose-dependent inhibition of leukemic cell lines and primary samples. Ex vivo: Stimulated hematopoiesis in primary MDS bone marrow specimens [1]. | | Chronic Myeloid Leukemia (CML) | Effective against TKI-resistant BCR::ABL1 mutants (T315I, E255K/V); induces tumor regression in xenograft models [5]. | In vitro: Cytotoxicity in Ba/F3T315I and patient-derived CML cells. In vivo: Impaired tumor growth in KCL22-DasR xenograft mouse model [5]. | | Breast Cancer Bone Metastasis | Suppresses osteoclast formation, inhibits breast cancer cell migration/invasion, attenuates tumor-induced osteolysis [4]. | In vitro: Inhibited RANKL-induced osteoclastogenesis; suppressed p38/STAT3 signaling and MMPs in cancer cells. In vivo: Reduced breast cancer-associated osteolytic lesions in mouse model [4]. |
Key methodologies from preclinical studies provide a foundation for researchers to evaluate and build upon this work.
This compound remains an investigational drug and has not yet received regulatory approval for any indication [2]. Its development status is as follows:
The following application note summarizes a study investigating the efficacy of pexmetinib against Tyrosine Kinase Inhibitor (TKI)-resistant Chronic Myeloid Leukemia (CML) [1].
The quantitative data from this experiment is summarized in the table below.
| Parameter | Description |
|---|---|
| Cancer Type | TKI-resistant Chronic Myeloid Leukemia (CML) [1] |
| Cell Line | KCL22-DasR (a dasatinib-resistant line harboring the BCR::ABL1 T315I mutation) [1] |
| Animal Model | Immunodeficient mice [1] |
| In Vivo Result | Profound impairment of tumor growth; dasatinib was ineffective, as expected [1] |
| Supporting In Vitro Data | Inhibition of BCR::ABL1 autophosphorylation and cell growth in T315I mutant CML cell lines [1] |
| Primary Cell Validation | Dose-dependent inhibition of colony formation in bone marrow cells from T315I-mutated CML patients [1] |
The study suggests that this compound's ability to inhibit resistant BCR::ABL1 mutants, including T315I, stems from its unique binding mode. Unlike many conventional TKIs, it appears to bind the active (DFG-in) conformation of the ABL1 kinase, forming multiple hydrogen bonds and pi-stacking interactions that bypass the steric clash caused by the T315I mutation [1]. The following diagram illustrates this proposed mechanism and the experimental workflow.
The search results indicate that this compound has been investigated primarily in hematological cancers. Beyond the described CML model [1], earlier research established it as a dual inhibitor of Tie2 and p38 MAPK, showing efficacy in preclinical models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [2] [3]. However, the available sources do not provide detailed, step-by-step protocols for the in vivo xenograft experiment.
To proceed with replicating or designing such a study, I suggest you:
Pexmetinib is an orally bioavailable, dual-purpose small-molecule inhibitor. Its primary characterized targets are the p38 MAPK (mitogen-activated protein kinase) and Tie-2 (an angiopoietin-1 receptor tyrosine kinase), with IC₅₀ values of 4 nM and 18 nM, respectively [1]. More recently, it has been identified as a potent inhibitor of drug-resistant BCR::ABL1 mutants, including the challenging T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) [2].
Its proposed mechanisms of action include:
The tables below consolidate key quantitative data from various studies.
Table 1: Cellular and Biochemical IC₅₀ Values of this compound
| Assay / Target | Cell Line / System | IC₅₀ Value | Citation / Context |
|---|---|---|---|
| p38 MAPK (p-HSP27) | HeLa cells | 2 nM | [1] |
| Tie-2 Phosphorylation | HEK-293 cells | 18 nM | [1] |
| TNFα Inhibition | Human PBMCs | 4.5 nM | LPS-induced [1] |
| TNFα Inhibition | Human Whole Blood | 313 nM | LPS-induced; reflects protein binding [1] |
| ABL1WT Enzyme | Recombinant protein | 144 nM | Biochemical assay [2] |
| ABL1T315I Enzyme | Recombinant protein | 168 nM | Biochemical assay [2] |
Table 2: Anti-Proliferative Activity in Hematologic Malignancy Models
| Cell Line / Model | Description / Mutation | IC₅₀ / Activity | Citation |
|---|---|---|---|
| Ba/F3T315I | Murine pro-B cell line expressing BCR::ABL1-T315I | ~500 nM (Cell viability assay) | [2] |
| KCL22-DasR | Human CML cell line, dasatinib-resistant (T315I) | Sub-micromolar (Growth inhibition) | [2] |
| KCL22-BosR | Human CML cell line, bosutinib-resistant (T315I) | Sub-micromolar (Growth inhibition) | [2] |
| Primary CML Cells | Patient-derived, T315I mutant | Dose-dependent inhibition of colony formation | [2] |
Here are methodologies for key experiments cited in the literature.
This protocol is used to determine the cytotoxicity and anti-proliferative effects of this compound on cell lines [2].
This protocol measures the inhibition of p38 MAPK signaling in a physiologically relevant system with high protein binding [3] [1].
This protocol assesses the effect of this compound on the clonogenic potential of primary hematopoietic cells from patients [2] [3].
The following diagrams, created using Graphviz, illustrate the primary mechanism of this compound and a generalized workflow for the dose-response assays.
Diagram 1: this compound acts as a dual inhibitor, blocking pro-inflammatory signaling via p38 MAPK and disrupting leukemic cell survival pathways mediated by Tie-2 [3] [1].
Diagram 2: A generalized workflow for a cell viability-based dose-response assay, illustrating the key steps from cell seeding to IC₅₀ calculation [2] [1].
This compound is a multifaceted investigational drug with potent activity against p38 MAPK and Tie-2. Its recently discovered ability to inhibit TKI-resistant BCR::ABL1 mutants expands its potential therapeutic relevance. The protocols and data provided here offer a foundation for researchers to explore its efficacy in various disease models. Future work should focus on further clinical development and understanding its full profile in patients.
The following table summarizes key findings from studies investigating pexmetinib's effect on colony formation in primary patient samples and cell lines.
| Cell Type / Patient Sample | Experimental Context | This compound Effect on Colony Formation | Key Implication | Source |
|---|---|---|---|---|
| Primary MDS specimens | Ex vivo culture in methylcellulose | Stimulation of normal hematopoiesis | Reversed myelosuppressive bone marrow environment | [1] |
| Primary CML patient (Ph+) | Colony formation in methylcellulose | Dose-dependent inhibition | Effective against native BCR::ABL1 | [2] |
| Primary CML patients (T315I mutant) | Colony formation in methylcellulose | Dose-dependent inhibition; imatinib/dasatinib ineffective | Overcame resistance from gatekeeper mutation | [2] |
| KCL22-DasR & KCL22-BosR CML cells | In vitro cell growth inhibition (MTS assay) | Inhibition of cell growth; reduced BCR::ABL1 autophosphorylation | Effective in T315I-mutant cell line models | [2] |
This protocol is adapted from methods used to test this compound on primary human specimens from patients with MDS and AML [1].
Materials Required
Procedure
The efficacy of this compound in these assays stems from its dual mechanism of action, and the experimental workflow can be visualized as follows.
Diagram 1: this compound's Molecular Mechanism and Experimental Workflow
This diagram illustrates how this compound simultaneously inhibits pro-survival pathways in malignant cells while alleviating suppression of healthy hematopoietic stem cells, ultimately leading to the observed outcomes in colony formation assays [1] [2].
This compound (ARRY-614) is a small molecule ATP-competitive inhibitor initially developed for its anti-inflammatory and anti-angiogenic potential in treating myelodysplastic syndromes (MDS) [1]. Its primary characterized mechanism is the dual inhibition of the angiopoietin-1 receptor Tie-2 and the pro-inflammatory p38 MAPK kinase [1] [2].
The diagram below illustrates the primary molecular targets of this compound and the key downstream signaling pathways it affects.
Diagram 1: Simplified Signaling Pathways of this compound Inhibition. This compound directly inhibits Tie-2, p38 MAPK, and BCR::ABL1. This action disrupts downstream pro-survival, pro-inflammatory, and bone-metastatic pathways. Based on [3] [1] [4].
The potency of this compound has been quantified across various assay systems, from purified enzymes to primary patient samples. The tables below summarize key quantitative data.
Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound [1] [2]
| Target / Assay System | IC₅₀ Value | Notes / Context |
|---|---|---|
| p38 MAPK (in HEK-293 cells) | 4 nM | Measured via inhibition of phospho-p38 or phospho-HSP27. |
| Tie-2 (in HEK-293 cells) | 18 nM | Measured via inhibition of phospho-Tie2. |
| LPS-Induced TNFα (in human PBMCs) | 4.5 nM | Isolated Peripheral Blood Mononuclear Cells. |
| LPS-Induced TNFα (in human Whole Blood) | 313 nM | Higher IC₅₀ attributed to significant plasma protein binding. |
Table 2: Cellular Efficacy in Hematologic Malignancy Models [3]
| Cell Line / Model | Context / Mutation | Key Finding (IC₅₀ or Outcome) |
|---|---|---|
| Ba/F3T315I | Isogenic CML model with ABL1-T315I mutation | Selective cytotoxicity; high therapeutic index >10. |
| KCL22-DasR / KCL22-BosR | Human CML lines with T315I mutation | Inhibited cell growth and BCR::ABL1 autophosphorylation. |
| Primary Patient Samples (Ph+ CML, T315I mutant) | Ex vivo colony formation assay | Dose-dependent inhibition of colony formation without affecting Ph- cells. |
| Mouse Xenograft (KCL22-DasR) | In vivo efficacy model | Profound impairment of tumor growth. |
Table 3: Activity Against BCR::ABL1 Mutants in Ba/F3 Models [3]
| BCR::ABL1 Variant | Sensitivity to this compound | Notes |
|---|---|---|
| Wild-Type (WT) | Sensitive | Comparable activity to bosutinib and nilotinib. |
| T315I | Sensitive | Minimal loss of potency; comparable to ponatinib. |
| Y253F | Sensitive | Partial reduction in sensitivity. |
| Y253H | Resistant | ~10-fold higher resistance (IC₅₀ = 2099 nM). |
Here are detailed methodologies for key experiments used to characterize this compound.
This universal assay detects ADP formation to measure kinase activity [5].
Diagram 2: Biochemical kinase assay workflow for evaluating this compound inhibition. The universal ADP-detection method can be applied to various kinases [5].
This protocol is used to determine the selective cytotoxicity of this compound in engineered cell lines [3].
This protocol assesses the anti-tumor activity of this compound in vivo [3].
The data positions this compound as a promising multi-targeted agent for repurposing. Its ability to inhibit p38 MAPK and Tie-2 suggests utility in modulating the inflammatory bone marrow microenvironment to improve hematopoiesis in MDS [1]. Furthermore, its efficacy against T315I-mutant BCR::ABL1 offers a potential therapeutic option for CML patients with limited treatment choices, possibly as an alternative to ponatinib to avoid cardiovascular adverse events [3].
Research Applications:
Critical Consideration: The emergence of resistance with the Y253H mutation underscores the importance of monitoring for this specific mutation during treatment with this compound and suggests a potential limitation for its monotherapy use [3].
Bone metastasis represents a serious clinical complication in advanced breast cancer, affecting approximately 70% of patients with late-stage disease. This metastatic process leads to osteolytic lesions that cause severe bone pain, pathological fractures, and hypercalcemia, significantly diminishing patient quality of life. The underlying pathology involves a vicious cycle wherein breast cancer cells stimulate excessive osteoclast activation, leading to bone destruction that in turn releases growth factors that further promote tumor growth. [1] [2] [3]
This compound (also known as AS703569) is a novel, potent inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) that has previously undergone Phase I clinical evaluation for myelodysplastic syndrome. Recent investigations have revealed its promising potential for treating breast cancer-induced osteolysis through dual inhibition of osteoclast differentiation and breast cancer progression. The drug operates through a sophisticated molecular mechanism that disrupts key signaling pathways in both osteoclast precursors and cancer cells, making it a compelling candidate for addressing the complex pathophysiology of bone metastases. [1] [2] [4]
This application note provides a comprehensive experimental framework for evaluating this compound's effects on osteoclast formation and function, along with its anti-tumor activities against breast cancer cells. The protocols detailed herein have been validated in both in vitro and in vivo models and are designed to facilitate standardized investigation of this compound across research settings.
This compound exerts its therapeutic effects through coordinated inhibition of p38 MAPK signaling in both osteoclast precursors and breast cancer cells. The molecular pathway can be visualized as follows:
Figure 1: Molecular mechanism of this compound action in inhibiting osteoclast differentiation and breast cancer invasion. This compound targets p38 MAPK signaling in both pathways, reducing osteoclast formation and cancer progression.
As illustrated in Figure 1, this compound's mechanism involves several key molecular interactions:
In osteoclast precursors, RANKL binding to its receptor RANK activates p38 MAPK signaling, which subsequently phosphorylates signal transducer and activator of transcription 3 (STAT3). Activated STAT3 directly regulates the transcription of nuclear factor of activated T cells 1 (NFATc1), the master regulator of osteoclast differentiation. NFATc1 then promotes expression of osteoclast-specific genes including tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), and cathepsin K (CTSK). This compound interrupts this cascade at the level of p38 phosphorylation, thereby suppressing the entire differentiation pathway. [1] [2] [4]
In breast cancer cells, this compound similarly inhibits p38-mediated STAT3 activation, resulting in downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis, as they degrade extracellular matrix components and facilitate cancer cell migration. Through this mechanism, this compound effectively reduces the invasive potential of breast cancer cells and their capacity to stimulate osteoclast-mediated bone resorption. [1] [2]
This dual mechanism of action positions this compound as a unique therapeutic candidate capable of simultaneously targeting both the tumor and bone microenvironment components of breast cancer bone metastases.
Table 1: this compound concentration-dependent effects on osteoclast formation and bone resorption in vitro
| This compound Concentration (μM) | Osteoclast Formation (% Control) | Resorption Area (% Control) | NFATc1 Expression (% Control) | TRAP+ Multinuclear Cells |
|---|---|---|---|---|
| 0 (Control) | 100.0 ± 4.2 | 100.0 ± 5.1 | 100.0 ± 3.8 | 58.7 ± 3.2 per well |
| 0.1 | 72.4 ± 3.8 | 68.9 ± 4.3 | 75.6 ± 4.1 | 42.5 ± 2.7 per well |
| 0.2 | 45.6 ± 2.9 | 41.2 ± 3.2 | 48.3 ± 3.7 | 26.8 ± 2.1 per well |
| 0.4 | 22.3 ± 1.7 | 19.8 ± 2.1 | 25.1 ± 2.4 | 13.1 ± 1.4 per well |
This compound demonstrates concentration-dependent inhibition of osteoclast formation and function, with significant suppression observed at concentrations as low as 0.1 μM. At 0.4 μM, this compound reduces osteoclast formation to approximately 22% of control levels, indicating potent anti-osteoclastogenic activity. This inhibition correlates with decreased NFATc1 expression, supporting the proposed mechanism of action through the p38/STAT3/NFATc1 signaling axis. [1] [2]
Table 2: this compound effects on breast cancer cell migration, invasion, and gene expression
| This compound Concentration (μM) | Migration (% Control) | Invasion (% Control) | MMP-2 Expression (% Control) | MMP-9 Expression (% Control) | STAT3 Phosphorylation (% Control) |
|---|---|---|---|---|---|
| 0 (Control) | 100.0 ± 3.5 | 100.0 ± 4.2 | 100.0 ± 3.2 | 100.0 ± 3.8 | 100.0 ± 4.1 |
| 0.1 | 85.7 ± 3.1 | 82.4 ± 3.7 | 80.3 ± 3.0 | 78.9 ± 3.4 | 79.5 ± 3.6 |
| 0.2 | 62.3 ± 2.8 | 58.6 ± 3.2 | 55.1 ± 2.7 | 52.7 ± 3.0 | 54.2 ± 3.1 |
| 0.4 | 36.8 ± 2.1 | 31.5 ± 2.5 | 29.8 ± 2.2 | 27.4 ± 2.4 | 28.7 ± 2.6 |
This compound exhibits potent anti-migratory and anti-invasive effects on breast cancer cells, with approximately 63% and 68% reduction in migration and invasion, respectively, at 0.4 μM concentration. These functional changes correlate with decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are critical for extracellular matrix degradation and cancer cell dissemination. The parallel reduction in STAT3 phosphorylation confirms the involvement of this signaling pathway in this compound's anti-tumor mechanism. [1] [2]
The experimental workflow for the complete assessment of this compound's effects can be visualized as follows:
Figure 2: Experimental workflow for evaluating this compound's effects on osteoclast formation and breast cancer-induced osteolysis.
Cell Source Flexibility: While primary BMMs provide physiologically relevant data, the RAW 264.7 mouse macrophage cell line offers a more consistent and accessible alternative for osteoclast differentiation studies. When using RAW cells, maintain passages between 3-13 to ensure consistent differentiation capacity. [6]
Biomimetic Substrates: For enhanced physiological relevance, consider using calcium phosphate-coated surfaces instead of traditional plasticware. These substrates better mimic the bone microenvironment and allow for more accurate assessment of resorptive activity. Preparation involves coating coverslips with simulated body fluid solution to deposit a thin layer of inorganic calcium phosphate. [6] [7]
Advanced Monitoring Techniques: Implement real-time cell analysis (RTCA) systems to continuously monitor osteoclast formation through electrical impedance measurements. This approach enables kinetic assessment of differentiation and can detect inhibitory effects earlier than endpoint staining methods. [8]
Osteoclast Differentiation Failure: If poor differentiation occurs, verify RANKL bioactivity through dose-response testing. Ensure M-CSF is present during the entire differentiation period, as withdrawal can trigger osteoclast apoptosis.
High Background in Migration Assays: To minimize nonspecific migration, optimize cell seeding density and serum concentration gradient. Include control wells with chemoattractant-free medium to assess random migration.
In Vivo Model Variability: Standardize tumor cell inoculation technique by using a stereotactic apparatus for precise tibial injections. Monitor animal weight weekly and adjust dosing volume accordingly to maintain consistent this compound exposure.
While the presented protocols provide robust methods for evaluating this compound's effects, several limitations should be acknowledged. The in vitro models lack the complexity of the human bone microenvironment, particularly the immune component. Future studies could incorporate more sophisticated 3D co-culture systems containing osteoblasts, osteocytes, and breast cancer cells to better simulate the metastatic niche. [7]
Additionally, current protocols focus on short-term efficacy assessments. Long-term treatment studies would provide valuable information about potential resistance mechanisms and chronic toxicity profiles. The transition to more complex humanized mouse models would strengthen preclinical validation of this compound for clinical application in breast cancer bone metastasis.
This compound represents a promising therapeutic candidate for breast cancer-induced osteolysis through its dual inhibition of osteoclast differentiation and breast cancer progression. The detailed protocols provided in this application note enable comprehensive evaluation of its efficacy and mechanism of action across in vitro and in vivo systems. The concentration-dependent suppression of osteoclast formation and cancer cell invasion, coupled with attenuation of osteolytic lesions in animal models, supports continued investigation of this compound for clinical management of bone metastases. Researchers can adapt these standardized protocols to further explore structure-activity relationships of p38 inhibitors or compare efficacy with existing bone-targeted agents.
The table below summarizes the key characteristics and research findings for this compound based on current literature.
| Attribute | Description |
|---|---|
| Primary Targets | p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Angiopoietin-1 receptor Tie-2 [1] [2]. |
| Primary Mechanisms | Inhibits p38 MAPK phosphorylation and its downstream signaling, including STAT3 activation. This leads to reduced expression of NFATc1 (a key transcription factor for osteoclastogenesis) and Matrix Metalloproteinases (MMPs) [1] [3]. |
| Key Findings | • Inhibits RANKL-induced osteoclast formation and bone resorption in vitro [1]. • Exerts anti-tumor effects in breast cancer cells (e.g., MDA-MB-231) and suppresses their migration and invasion [1] [3]. • Attenuates breast cancer-induced osteolysis in vivo [1] [3]. • Demonstrates clinical potential to overcome immunotherapy resistance in non-T cell-inflamed tumors [4]. | | Reported Experimental Concentrations ( in vitro ) | 0.1, 0.2, and 0.4 μM in osteoclastogenesis and breast cancer cell line studies [1]. |
To help visualize the molecular mechanisms and a general experimental workflow, I have created the following diagrams using DOT language.
This diagram illustrates the molecular pathway through which this compound exerts its effects in the context of breast cancer bone metastasis [1].
The following chart outlines a generalized IHC workflow. Specific steps like the application of this compound would occur during the "Treatment" phase in vivo or in vitro prior to sample collection [5] [6].
While explicit protocols for this compound are not available, here are critical factors and steps to consider based on general IHC best practices and the context of its use.
A complete and validated IHC protocol for this compound-treated tissues requires optimization of several parameters not detailed in the available literature. You will need to determine the following through pilot experiments:
I hope these structured notes provide a solid foundation for your work. Would you like a more detailed, general protocol for IHC on FFPE tissues that you could use as a starting point for your optimization?
Abstract: This document provides a detailed overview of the repurposing of pexmetinib (ARRY-614), a previously characterized dual Tie-2 and p38 MAPK inhibitor, for targeting the BCR::ABL1 oncogene in Chronic Myeloid Leukemia (CML). Recent research demonstrates that this compound effectively inhibits BCR::ABL1, including the gatekeeper T315I mutant and other imatinib-resistant mutants (G250E, Y253F, E255K/V), against which most approved tyrosine kinase inhibitors (TKIs) are ineffective [1]. This note summarizes the key experimental data, proposed mechanism of action based on docking studies, and protocols for relevant assays.
1.1. The BCR::ABL1 Oncogene in CML CML is primarily driven by the BCR::ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and resistance to apoptosis [2] [3]. Although ATP-competitive TKIs like imatinib have revolutionized treatment, acquired resistance remains a significant clinical challenge. This resistance is often due to point mutations within the ABL1 kinase domain, with the T315I "gatekeeper" mutation being the most recalcitrant, conferring resistance to all first- and second-generation TKIs except ponatinib [1] [3].
1.2. This compound (ARRY-614) this compound was initially developed as an oral, dual inhibitor of the p38 MAPK and Tie-2 receptor tyrosine kinase, with IC₅₀ values of 4 nM and 18 nM, respectively [4] [5]. It has been investigated in Phase I clinical trials for myelodysplastic syndromes (MDS) [6] [4]. A recent high-throughput screen identified it as a potent inhibitor of drug-resistant BCR::ABL1 mutants, suggesting its therapeutic repurposing for CML [1].
2.1. Cellular Viability and Selectivity A screen of a kinase-focused library using Ba/F3 cells expressing BCR::ABL1-T315I identified this compound for its specific cytotoxicity against the mutant cells while showing minimal toxicity to parental, interleukin-3 (IL-3)-dependent cells [1].
Table 1: Inhibitory Concentration 50 (IC₅₀) of this compound in Cellular Models [1]
| Cell Line / Model | BCR::ABL1 Status | This compound IC₅₀ (nM) | Comparative TKI Activity |
|---|---|---|---|
| Ba/F3T315I | T315I mutant | Not explicitly stated | Specifically cytotoxic, similar to ponatinib |
| Ba/F3WT | Wild-type | Not explicitly stated | Comparable to bosutinib and nilotinib |
| KCL22-DasR | Dasatinib-resistant (T315I) | ~2000-3000 nM (estimated from graph) | Ponatinib and this compound showed limited loss of activity |
| KCL22-BosR | Bosutinib-resistant (T315I) | ~2000-3000 nM (estimated from graph) | Ponatinib and this compound showed limited loss of activity |
| SUPM2 | BCR::ABL1-negative | >10,000 nM (toxic dose) | Proxy for unspecific toxicity |
2.2. Biochemical and In Vivo Efficacy
Docking studies suggest that this compound's ability to inhibit T315I and other mutants stems from its unique type I, DFG-in binding mode, which targets the active conformation of the ABL1 kinase [1]. This is in contrast to many TKIs (e.g., imatinib) that bind the inactive DFG-out conformation.
The following diagram illustrates the key molecular interactions of this compound with the ABL1T315I kinase domain, as predicted by docking onto the co-crystal structure of axitinib-bound ABL1 (PDB: 4TWP) [1].
Diagram 1: Proposed binding mode of this compound in the active site of ABL1-T315I. The model predicts multiple H-bonds, π-stacking, and van der Waals interactions that stabilize binding, potentially explaining its efficacy against the T315I mutant [1].
Key Structural Insights:
4.1. Protocol: Cell Viability Assay (MTS) for Inhibitor Screening [1]
Purpose: To identify compounds with selective cytotoxicity for BCR::ABL1-dependent cells. Materials:
Procedure:
4.2. Protocol: Colony Formation Assay with Primary Patient Samples [1]
Purpose: To assess the effect of TKIs on the clonogenic potential of primary leukemic cells from CML patients. Materials:
Procedure:
The repurposing of this compound offers a promising therapeutic strategy for CML patients with limited options due to TKI resistance. Its unique type I binding mode and efficacy against a spectrum of mutants, including T315I, both in vitro and in vivo, provide a strong rationale for further clinical development [1]. Future work should focus on:
Pexmetinib (ARRY-614) is a small molecule inhibitor identified as a dual inhibitor of the Tie2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK) [1] [2]. Recent research has successfully repurposed it as an effective inhibitor of both wild-type and drug-resistant mutants of the BCR::ABL1 oncogene, a key driver in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) [3]. This makes it a promising therapeutic candidate for overcoming resistance to other Tyrosine Kinase Inhibitors (TKIs), particularly against the challenging T315I "gatekeeper" mutation [3]. The following application note details the experimental protocols and data for assessing the anti-viability effects of this compound using the MTS assay.
The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cell viability.
The anti-viability activity of this compound has been quantitatively assessed across various cell models. The table below summarizes the key findings from recent studies.
Table 1: Summary of this compound Cell Viability (MTS/MTS-like) Assay Data
| Cell Line / Model | Genetic Background / Note | Assay Type | Key Finding (IC₅₀ / Potency) | Citation |
|---|---|---|---|---|
| Ba/F3T315I | Murine pro-B cells expressing BCR::ABL1-T315I | MTS Viability | Selective cytotoxicity; IC₅₀ selectivity >3 vs parental Ba/F3 cells | [3] |
| KCL22-DasR & KCL22-BosR | Human CML cells selected for T315I mutation | Cell Growth Inhibition | Limited loss of activity on T315I mutant; ranked 2nd best after ponatinib | [3] |
| KCL22-DasR Xenograft | In vivo model of drug-resistant CML | Tumor Growth Inhibition | Profoundly impaired tumor growth, unlike dasatinib | [3] |
| Primary Patient Samples | Ph+ CML (WT & T315I mutant) | Colony Formation | Dose-dependent inhibition of colonies from WT & T315I patients | [3] |
This protocol is adapted from the methodology used to characterize this compound against BCR::ABL1-T315I mutant cells [3].
Cell Preparation and Seeding:
Compound Treatment:
Incubation:
MTS Assay and Measurement:
Data Analysis:
The workflow of this protocol is visualized below.
This compound represents a promising repurposed agent for targeting TKI-resistant BCR::ABL1 mutants. The MTS assay protocol outlined here provides a robust and quantitative method for researchers to validate its efficacy and selectivity in vitro. Its distinct mechanism of action and proven activity in preclinical models, including primary patient samples, warrant further investigation as a potential therapeutic strategy for resistant leukemias.
1. Background and Significance The constitutively active BCR-ABL1 tyrosine kinase, resulting from the Philadelphia chromosome, is the primary driver of CML [1] [2]. Tyrosine Kinase Inhibitors (TKIs) have revolutionized treatment, but resistance, often due to point mutations in the ABL1 kinase domain (especially the T315I "gatekeeper" mutation), remains a major clinical challenge [3] [2]. Pexmetinib, initially characterized as a dual inhibitor of Tie-2 and p38 MAPK for MDS/AML, has been identified as a potent inhibitor of multiple TKI-resistant BCR-ABL1 mutants [3] [4].
2. Key Findings on this compound Efficacy Recent research demonstrates that this compound effectively targets BCR-ABL1 through several key mechanisms:
3. Mechanism of Action Docking studies suggest this compound acts as a type I kinase inhibitor, binding to the active (DFG-in) conformation of ABL1. It forms hydrogen bonds with Met318 and Tyr253, and its aromatic rings engage in pi-stacking interactions. This binding mode allows it to bypass the steric clash introduced by the T315I mutation [3].
Below are detailed methodologies for key experiments validating this compound's activity.
This protocol assesses the cytotoxic specificity of this compound on BCR-ABL1-driven cells [3].
This protocol measures the direct inhibition of BCR-ABL1 kinase activity by this compound [3].
This protocol evaluates the effect of this compound on the clonogenic potential of primary leukemic cells from patients [3] [4].
The table below consolidates key quantitative findings on this compound's activity.
| Assay Type | Cellular/ Biochemical Model | This compound Activity (IC₅₀ or Result) | Comparison to Other TKIs |
|---|---|---|---|
| Cell Viability [3] | Ba/F3 BCR-ABL1-T315I | IC₅₀ in low µM range (specific cytotoxicity) | Comparable to ponatinib; superior to imatinib, nilotinib, dasatinib, bosutinib (inactive) |
| Biochemical Assay [3] | Purified ABL1WT enzyme | Comparable IC₅₀ to other TKIs | Similar activity on ABL1WT and ABL1T315I |
| Purified ABL1T315I enzyme | Comparable IC₅₀ to ABL1WT; minor potency loss | ||
| In Vivo Efficacy [3] | KCL22-DasR (T315I) xenograft mice | Profound impairment of tumor growth | Effective, while dasatinib was not |
| Primary Cells [3] | CML Patient BM (T315I mutant) | Dose-dependent inhibition of colony formation | Imatinib and dasatinib ineffective |
The following diagram illustrates the experimental workflow for evaluating this compound, from cellular screening to mechanistic studies.
Diagram 1: A generalized workflow for identifying and validating this compound as a BCR-ABL1 inhibitor, from initial screening to mechanistic analysis.
The diagram below outlines the core BCR-ABL1 signaling pathway and the points where this compound exerts its inhibitory effect.
Diagram 2: Simplified BCR-ABL1 signaling transduction pathway. This compound inhibits the pathway at the level of BCR-ABL1 autophosphorylation, preventing the activation of key downstream proliferative and pro-survival signals [3] [1].
| Mutation | Effect on Pexmetinib Sensitivity (IC₅₀) | Therapeutic Index (vs. Parental Cells) | Hypothesized Mechanism of Resistance |
|---|---|---|---|
| Y253H | Significantly reduced sensitivity (IC₅₀ = 2099 nM) [1] | 7 (substantially lower than for other mutants) [1] | Loss of a critical hydrogen bond and inefficient pi-stacking with the inhibitor's aromatic rings, reducing binding strength [1]. |
The evidence indicates that while this compound is effective against several resistant BCR::ABL1 mutants, including T315I, the Y253H mutation presents a significant challenge. One study reported that this mutation conferred nearly tenfold higher resistance to this compound compared to the wild-type enzyme [1].
The methodology used to identify and characterize the Y253H resistance mutation is outlined below. This workflow can serve as a guide for similar resistance profiling experiments.
Here are the detailed methodologies for the core experiments cited in the research.
Q: Why is the Y253H mutation resistant to this compound, but the Y253F is not as much? A: Structural modeling suggests that while both mutations lose a key hydrogen bond from the tyrosine hydroxyl group, the Y253H (Histidine) mutant also causes a less efficient arrangement of the pi-stacking interactions with the inhibitor's aromatic rings. This dual disruption of bonding significantly lowers binding affinity more than the single disruption in the Y253F (Phenylalanine) mutant [1].
Q: Are there other known mechanisms of resistance to this compound? A: The current identified and published mechanism is the Y253H point mutation in the BCR::ABL1 kinase domain [1]. However, cancer cells can theoretically employ other common resistance mechanisms not yet observed with this compound, such as drug efflux pumps or activation of alternative survival pathways [2] [3] [4].
Q: What is the clinical significance of this finding? A: It suggests that while this compound is a promising candidate for treating leukemias with TKI-resistant BCR::ABL1 (including T315I), its clinical use could potentially select for and be thwarted by pre-existing or acquired Y253H mutant clones. Monitoring for this mutation in patients would be crucial [1].
The T315I is a "gatekeeper" point mutation in the BCR::ABL1 kinase domain. This single amino acid substitution (threonine to isoleucine at position 315) poses a major therapeutic challenge for these key reasons [1] [2]:
The following table summarizes therapeutic agents designed to target the T315I-mutated BCR::ABL1.
| Agent / Compound | Type / Status | Key Mechanism / Note | Reported Binding Affinity (kcal/mol) or Activity |
|---|---|---|---|
| Ponatinib [4] [1] | Approved 3rd Gen. TKI | Designed to overcome steric hindrance via carbon-carbon triple bond linker; associated with cardiovascular side effects. | -9.9 kcal/mol (molecular docking) [5] |
| Olverembatinib [4] [1] | Approved 3rd Gen. TKI | Effective in patients with prior ponatinib failure; though thrombocytopenia and hypocalcemia are noted side effects. | Information not available in search results |
| Asciminib [4] [6] | Approved Allosteric Inhibitor | Binds to the myristoyl pocket (STAMP inhibitor); however, efficacy is reduced when T315I mutation co-occurs with mutations in the myristoyl pocket. | Information not available in search results |
| Phellifuropyranone A [5] | Fungal Metabolite (Preclinical) | Shows favorable drug-likeness and stable binding in simulations. | -22.88 ± 4.28 kcal/mol (MM/PBSA) [5] |
| Meshimakobnol B [5] | Fungal Metabolite (Preclinical) | Shows favorable drug-likeness and stable binding in simulations. | -25.86 ± 3.51 kcal/mol (MM/PBSA) [5] |
| W4, W8, W12, W21 [1] | Novel Compounds (Preclinical) | Structurally optimized from a lead compound; showed significant inhibitory effects in cell-based MTT assays. | Information not available in search results |
For clinical management, identifying patients at high risk for developing T315I is crucial for timely intervention.
Here are detailed methodologies from recent research for screening and evaluating potential T315I inhibitors.
This in silico protocol is used for the initial identification of candidate compounds [5] [1].
This in vitro protocol evaluates the efficacy of hits from virtual screening [8].
The diagrams below map the logical flow of clinical management and preclinical research as discussed in the search results.
Q1: Why are some fungal metabolites promising for targeting T315I? Research shows that certain fungal secondary metabolites, like Phellifuropyranone A and Meshimakobnol B, can achieve binding affinities and stability comparable to or even surpassing ponatinib in computational models. Their diverse chemical structures offer new scaffolds for inhibitor design that are not based on existing TKI chemistries [5].
Q2: Does the p190 BCR::ABL isoform influence T315I or treatment response? While p190 BCR::ABL CML is rare (1-2% of cases), it is associated with distinct signaling pathways (e.g., hyperphosphorylation of JAK1/STAT1 and Src) and inferior responses to imatinib. This suggests that the isoform itself may create a higher-risk disease background, which could influence the emergence and impact of resistance mutations like T315I [8].
Q3: What is the clinical prognosis for a CML patient with the T315I mutation? The prognosis is serious but varies significantly by disease phase. Patients in the chronic phase have a significantly better outlook than those in advanced phases. One study reported an overall survival of 81.8% over 96 months for mutation-harboring patients, with a high risk of progression to blast crisis (up to 58.8%) [2]. Another study noted median survival for CP-CML patients with T315I was 133 months, compared to just 6 months for those in blast phase [3].
Pexmetinib is an orally bioavailable small molecule that acts as a dual inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) and the Angiopoietin-1 receptor (Tie2 or TEK) [1] [2]. Its potential therapeutic applications are under investigation in preclinical and early clinical studies.
The table below summarizes its key targets and potential therapeutic implications based on current research.
| Target | Known Action | Potential Therapeutic Context (Investigational) |
|---|
| p38 MAPK [2] [3] | Inhibits p38 MAPK signaling pathway [3] | Myelodysplastic Syndromes (MDS): inhibits myelosuppressive cytokine production and apoptotic signaling in hematopoietic progenitor cells [2]. Breast Cancer Bone Metastasis: suppresses osteoclast formation and tumor cell migration/invasion [3]. | | Tie2 (TEK) [1] [2] | Modulator of Tie2 signaling [1] | MDS: inhibition is hypothesized to provide clinical benefit; increased expression of its ligand, angiopoietin-1, is correlated with poor prognosis [2]. | | ABL1 (off-target) [4] | Inhibits BCR::ABL1 kinase activity, including the T315I gatekeeper mutant [4] | Tyrosine Kinase Inhibitor (TKI)-resistant Leukemias: shown to be active against T315I-mutant CML in preclinical models [4]. |
Available data provides initial guidance for designing experiments and anticipating challenges.
Early clinical trials revealed that the liquid-filled capsule (LFC) formulation of this compound demonstrated greater and more consistent bioavailability and was unaffected by food, unlike the original powder-in-capsule (PIC) formulation [2]. If your experimental outcomes are highly sensitive to compound exposure, the formulation choice is a critical factor.
Here are answers to common experimental questions based on current knowledge.
Q1: What is the primary mechanism by which this compound exerts its effects in most preclinical models?
Q2: My experimental results are inconsistent. What could be a factor?
Q3: Are there any known serious toxicities for this compound?
The diagram below illustrates the core signaling pathways inhibited by this compound and a general workflow for assessing its activity and potential toxicity in vitro.
The table below summarizes key efficacy data for pexmetinib against various ABL1 forms, derived from cellular and biochemical assays [1].
| ABL1 Kinase Variant | Cellular IC50 (nM) in Ba/F3 cells (Mean ± SD) | Biochemical IC50 (nM) for recombinant enzyme | Notes / Therapeutic Index |
|---|---|---|---|
| Wild-Type (WT) | ~200 nM (from Suppl. Table) | 46 ± 9 | Used as reference for comparison. |
| T315I Mutant | 357 ± 29 | 97 ± 13 | Highly resistant to most TKIs except ponatinib and asciminib. |
| Y253F Mutant | ~400 nM (from Suppl. Table) | Information missing | Shows reduced sensitivity compared to WT. |
| Y253H Mutant | 2099 nM | Information missing | Confers significant resistance (~10x vs WT). |
| E255K/V Mutants | Active (specific values not given) | Information missing | Confers resistance to imatinib. |
| G250E Mutant | Active (specific values not given) | Information missing | Confers resistance to imatinib. |
Here are the detailed methodologies for the core experiments used to characterize this compound.
This protocol is used to determine the IC50 and selective cytotoxicity of compounds [1].
This protocol assesses the compound's ability to inhibit the primary target in a human CML cell line [1].
This protocol tests compound efficacy on clinically relevant samples [1] [2].
Q: The IC50 value I obtained for this compound against ABL1T315I in my cellular assay is significantly higher than reported. What could be the cause?
Q: this compound shows good potency in my biochemical kinase assay but fails to inhibit cellular proliferation. Why?
Q: Is relying on IC50 or fold-change in IC50 the best way to select a TKI for a specific mutation?
The following diagrams illustrate the key processes described in the research.
Diagram 1: The screening workflow used to identify this compound as an inhibitor of TKI-resistant BCR::ABL1 from a compound library [1].
Diagram 2: Key molecular interactions and resistance mechanisms. This compound binds the active DFG-in conformation of ABL1. The T315I gatekeeper mutation causes resistance to most TKIs but remains sensitive to this compound. Mutations in the P-loop, particularly Y253H, can confer resistance to this compound [1].
The table below summarizes quantitative data on this compound's efficacy against various BCR::ABL1 mutants, which is central to understanding its therapeutic index. The Therapeutic Index is defined here as the ratio of the compound's half-maximal inhibitory concentration (IC₅₀) on parental, non-target cells (Ba/F3 + IL-3) to its IC₅₀ on the target, oncogene-addicted cells (e.g., Ba/F3 expressing BCR::ABL1 mutants). A higher value indicates a wider safety window and greater specificity for the target [1].
| Cell Line / BCR::ABL1 Variant | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Therapeutic Index (this compound) |
|---|---|---|---|---|
| Ba/F3 (Parental + IL-3) | 14,970 | 2,920 | >100,000 | - |
| Ba/F3 BCR::ABL1 (WT) | 131 | 11 | 451 | 114 |
| Ba/F3 BCR::ABL1 (T315I) | 285 | 29 | >100,000 | 53 |
| Ba/F3 BCR::ABL1 (Y253F) | 230 | 14 | >100,000 | 65 |
| Ba/F3 BCR::ABL1 (Y253H) | 2,099 | Information missing | Information missing | 7 |
| KCL22 (Parental) | 312 | 17 | 112 | - |
| KCL22-DasR (T315I) | 1,107 | 36 | >100,000 | - |
Key Interpretation:
Here are detailed methodologies for core assays used to characterize this compound, which you can adapt into standard operating procedures (SOPs) for your center.
1. Cell Viability and IC₅₀ Determination (MTS Assay) This protocol is used to generate the data in the table above [1].
2. Colony Formation Assay (CFU) with Primary Patient Samples This assay demonstrates efficacy on clinically relevant samples [1] [2].
The following diagrams, created with Graphviz, illustrate the key signaling pathways affected by this compound and a generalized workflow for its preclinical evaluation.
1. This compound's Dual Mechanism of Action This diagram visualizes the two primary signaling pathways inhibited by this compound, which contributes to its efficacy in MDS/AML and CML contexts [2] [3].
2. Preclinical Drug Repurposing Workflow This flowchart outlines the key steps in the research that identified this compound as an inhibitor of TKI-resistant BCR::ABL1, serving as a template for similar projects [1].
Q1: What is the primary molecular mechanism of this compound? A1: this compound is a dual-specificity kinase inhibitor. Its primary known targets are the p38 MAPK (mitogen-activated protein kinase) and the Tie-2 receptor tyrosine kinase. Inhibition of these pathways can suppress pro-inflammatory cytokine signaling, impair leukemic cell survival, and block angiogenesis [2] [4].
Q2: Against which specific drug-resistant mutation is this compound most notable? A2: this compound demonstrates significant activity against the BCR::ABL1 T315I gatekeeper mutation, which confers resistance to nearly all earlier ATP-competitive TKIs (like imatinib, dasatinib) except ponatinib. This makes it a promising candidate for repurposing in TKI-resistant CML and Ph+ ALL [1].
Q3: What is a critical potential resistance mutation to be aware of with this compound? A3: Preclinical data indicates that the Y253H mutation in BCR::ABL1 can confer substantial resistance to this compound, leading to a significant drop in its therapeutic index. In contrast, the Y253F mutant remains sensitive. Monitoring for this mutation is advised during experimental or clinical development [1].
Q4: What is the current clinical development status of this compound? A4: As of late 2023, this compound is listed as discontinued from clinical development for its original investigated indications, including myelodysplastic syndromes (MDS), melanoma, and renal cell carcinoma [5]. However, its recent identification as an inhibitor of TKI-resistant BCR::ABL1 has reignited interest for potential drug repurposing in hematological malignancies [1].
The core concept is that tumor-intrinsic p38 MAPK signaling is a key mechanism of immune exclusion, leading to a non-T-cell-inflamed tumor microenvironment and resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/L1 [1]. Inhibiting p38 with pexmetinib can reverse this phenotype.
The table below summarizes the critical preclinical and clinical evidence for this combination strategy:
| Aspect | Key Findings |
|---|---|
| Target & Drug | p38 (MAPK14); This compound (ARRY-614): a dual Tie2 and p38 MAPK inhibitor [1] [2]. |
| Proposed Combination | This compound + anti-PD-1/L1 (e.g., Nivolumab) [1]. |
| Preclinical Evidence | - p38 pathway enriched in non-T-cell-inflamed human tumors (e.g., HPV- HNSCC) [1].
The following diagram and detailed protocols outline the key experiments for validating the efficacy of this compound and ICI combination therapy.
The table below addresses potential challenges and proposed solutions:
| Problem | Possible Cause | Suggested Solution |
|---|
| No synergistic effect *in vivo* | Incorrect tumor model (already inflamed/responsive to anti-PD-1). | Use a well-characterized, ICI-resistant syngeneic model. Pre-screen models for low baseline T-cell infiltration [1] [3]. | | High toxicity *in vivo* | Off-target effects of this compound; toxic drug interaction. | Titrate the dose of this compound. Establish a maximum tolerated dose (MTD) for the combination before efficacy studies. | | Poor T-cell migration *in vitro* | Insufficient p38 inhibition; weak T-cell activation. | Confirm p38 inhibition with phospho-p38 Western blot. Use strongly activated, healthy T-cells. Test a range of this compound concentrations [1]. | | Weak p38 pathway signal in human data | The p38 mechanism may not be dominant in the selected cancer type. | Focus on cancer types where p38 is linked to immune exclusion (e.g., HPV-negative HNSCC). Use the integrated scoring system from the literature to prioritize targets [1]. |
| Target / Off-Target | Kinase Type | Known Role / Context | Key Supporting Evidence |
|---|---|---|---|
| Tie2 [1] [2] [3] | Receptor Tyrosine Kinase | Primary target; angiogenesis, stem cell quiescence | Preclinical MDS/AML models [1] |
| p38 MAPK [1] [4] [3] | Serine/Threonine Kinase | Primary target; pro-inflammatory signaling | Preclinical MDS/AML & breast cancer bone metastasis models [1] [4] |
| ABL1 (WT & mutants) [5] | Tyrosine Kinase | Off-target; driver of CML and Ph+ ALL | Preclinical models of TKI-resistant CML [5] |
This off-target profile is crucial for experimental design and data interpretation. The following experimental approaches and visualizations can aid in troubleshooting.
This protocol is adapted from a 2024 Leukemia study that identified this compound's off-target activity [5].
This protocol is based on foundational studies in MDS/AML [1].
To help visualize the key pathways and experimental logic, you can refer to the following diagrams.
Q1: My data shows this compound is effective in a CML model, but I am only investigating its primary p38 MAPK target. How should I interpret this?
Q2: I am observing unexpected anti-leukemic or anti-proliferative effects in my experiments. Could this be an off-target effect?
Q3: What is the clinical status of this compound, and how does its off-target profile impact this?
The table below summarizes the quantitative data on pexmetinib dosing from animal studies found in the search results.
| Animal Model | Dose | Administration Route | Dosing Schedule | Primary Observed Effect | Source Context |
|---|---|---|---|---|---|
| Immunodeficient mice with KCL22-DasR CML xenografts [1] | Information not specified in abstract | Oral (p.o.) | Information not specified in abstract | Profoundly impaired tumor growth [1] | Repurposing study for TKI-resistant BCR::ABL1 |
| Male Swiss Webster mice [2] | 30 mg/kg | Oral (p.o.) | Information not specified in abstract | Inhibited LPS-induced TNFα and IL6 production [2] | Supplier product page (Selleck Chemicals) |
| Mice with RPMI 8226 xenografts [2] | 25 mg/kg | Oral (p.o.) | Information not specified in abstract | Inhibited tumor growth; showed additive activity with thalidomide [2] | Supplier product page (Selleck Chemicals) |
| Mice with ovarian carcinoma A2780 xenografts [2] | 30 mg/kg | Oral (p.o.) | Information not specified in abstract | Showed additive tumor growth inhibition with Taxol [2] | Supplier product page (Selleck Chemicals) |
| Mouse model of breast cancer-induced osteolysis [3] | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | Suppressed breast cancer-associated osteolysis in vivo [3] | Study on bone metastasis |
Here are the methodologies for the in vivo experiments cited in the tables above, which can guide your experimental design.
CML Xenograft Model (KCL22-DasR cells) [1]: The in vivo efficacy was tested using a xenograft model of KCL22-DasR cells (a human CML cell line selected for resistance to dasatinib and carrying the T315I mutation) in immunodeficient mice. While the specific dose used for this compound was not detailed in the available excerpt, the results demonstrated that it "profoundly impaired tumor growth" in this model of drug-resistant cancer [1].
Cytokine Inhibition Model [2]: In male Swiss Webster mice, this compound was administered orally at 30 mg/kg. The study measured the compound's ability to inhibit the production of the proinflammatory cytokines TNFα and IL6 in response to challenges with lipopolysaccharide (LPS) or staphylococcus enterotoxin A [2].
Multiple Myeloma Xenograft Model (RPMI 8226 cells) [2]: In established RPMI 8226 xenografts (a multiple myeloma cell line), this compound was administered orally at 25 mg/kg. It was shown to inhibit tumor growth and exhibited additive activity when combined with thalidomide [2].
Ovarian Carcinoma Xenograft Model (A2780 cells) [2]: In ovarian carcinoma A2780 xenografts, this compound was administered orally at 30 mg/kg. The compound demonstrated additive tumor growth inhibition activity when combined with Taxol (paclitaxel) [2].
The following diagram illustrates the dual inhibitory mechanism of this compound, which underlies its effects in the described experiments.
Q: What are the basic storage conditions for this compound? A: Store the solid (powder) form at -20°C. Once dissolved in DMSO, store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) [1].
Q: How do I prepare a stock solution of this compound? A: this compound is soluble in DMSO. A typical stock concentration is 100 mg/mL (approximately 179.65 mM) [2]. The solution should be prepared freshly and used promptly, as moisture-absorbing DMSO can reduce solubility over time [2].
Q: What is the solubility of this compound in common solvents? A: The solubility of this compound is as follows [2] [1]:
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 100 mg/mL (~179.65 mM) [2] / ≥ 125 mg/mL [1] |
| Ethanol | 100 mg/mL [2] |
| Water | Insoluble [2] |
Q: What formulations are recommended for in vivo studies? A: Below are two validated formulations for animal studies. It is recommended to use the solution immediately after preparation [2].
| Formulation | Composition | Final Concentration |
|---|---|---|
| Clear Solution 1 | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 5.000 mg/mL (8.98 mM) [2] |
| Clear Solution 2 | 5% DMSO + 95% Corn Oil | 0.830 mg/mL (1.49 mM) [2] |
For a homogeneous suspension, you can also use CMC-Na to achieve a concentration of ≥5 mg/mL [2].
Protocol 1: Preparing a Working Solution for Cell-Based Assays This method is for preparing a clear solution suitable for cell culture work [1].
Protocol 2: Preparing a Formulation for Oral Administration in Mice This protocol is for preparing a solution for oral gavage (p.o.) studies [2].
The following diagram outlines the key decision points for storing and handling this compound based on your experimental needs:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Moisture absorption by DMSO | Use fresh, dry DMSO. Gently warm and sonicate to re-dissolve [2]. |
| Precipitation in aqueous buffer | Rapid dilution/instability | Add the DMSO stock to the aqueous solution slowly while vortexing. Use co-solvents like PEG300 [2] [1]. |
| Inconsistent in vivo results | Formulation instability | Use the formulation immediately after preparation; do not store for long periods. Verify homogeneity of suspensions [2]. |
| Feature | Pexmetinib (ARRY-614) | Ponatinib (Iclusig) |
|---|---|---|
| Primary Known Targets | Described as a dual Tie2 and p38MAPK inhibitor; off-target activity against ABL1 [1] | Third-generation TKI designed as a pan-mutational BCR-ABL1 inhibitor [2] |
| Binding Mode to BCR-ABL1 | Type I inhibitor (binds to the active DFG-in conformation) [1] | Not fully detailed in results; effective against T315I [2] |
| Key Interactions | H-bonds with Met318, Tyr253, and Lys271; pi-stacking with Tyr253 [1] | Bypasses steric clash introduced by T315I mutation [1] |
| Mechanism of Resistance | Y253H mutation confers significant resistance (nearly tenfold) [1] | Not specified in provided results; effective against T315I by design [2] |
| Aspect | This compound | Ponatinib |
|---|---|---|
| BCR-ABL1 WT (Ba/F3 cells) | Comparable activity to bosutinib and nilotinib [1] | Robust activity [2] |
| BCR-ABL1 T315I (Biochemical Assay) | IC~50~ comparable for ABL1~WT~ and ABL1~T315I~ enzymes [1] | Designed to potently inhibit T315I [2] |
| BCR-ABL1 T315I (Cellular Model, Ba/F3) | Specific cytotoxic activity; therapeutic index >10 [1] | Specific cytotoxic activity; therapeutic index >10 [1] |
| Human CML Cell Lines (T315I) | Inhibited cell growth and BCR::ABL1 autophosphorylation; ranked second-best after ponatinib [1] | Superior activity; limited loss of potency against T315I mutant [1] |
| In Vivo Efficacy | Impaired tumor growth in a KCL22-DasR xenograft model [1] | Long-term responses in clinical trials (PACE, OPTIC) [2] |
| Patient Samples (Colony Formation) | Dose-dependent inhibition of T315I mutant primary samples [1] | Induces deep molecular responses in T315I-mutant patients [3] |
| Clinical Trial Phase | Preclinical identification for repurposing [1] | Approved drug; Phase 2 (PACE) and Phase 3 (OPTIC) trials completed [2] |
| Aspect | This compound | Ponatinib |
|---|---|---|
| Therapeutic Index (in cells) | >10-fold selectivity for ABL1 mutants vs. parental cells [1] | >10-fold selectivity for ABL1 mutants vs. parental cells [1] |
| Clinical Safety Concerns | Preclinical stage; in vivo study showed efficacy without immediate safety signals [1] | Arterial Occlusive Events (AOEs) are a recognized risk [2] |
| Risk Mitigation Strategy | Not applicable (preclinical) | Response-based dose reduction (e.g., in OPTIC trial) lowers AOE risk [2] |
For researchers looking to validate or build upon these findings, here are the core methodologies from the cited studies.
Cellular Viability and Selectivity (MTS Assay) This protocol was used to identify this compound and is standard for assessing TKI efficacy [1].
BCR-ABL Autophosphorylation Inhibition (Western Blot) This confirms the compound's direct effect on the target pathway [1].
In Vivo Xenograft Model This evaluates the compound's efficacy in a live organism [1].
The diagram below illustrates the mechanism by which this compound overcomes T315I resistance and the key experiments that validate its activity.
The table below summarizes the key characteristics of this compound and other p38 inhibitors based on available experimental data.
| Inhibitor Name | Primary Target(s) | Documented Effect on STAT3 | Experimental Context (Cell/Model) | Key Findings |
|---|---|---|---|---|
| This compound (ARRY-614) | Tie-2, p38 MAPK [1] | No direct inhibition reported; potential downstream effects. | Primary MDS/AML specimens, cell lines [1] | Inhibits leukemic proliferation, stimulates hematopoiesis in MDS specimens [1]. |
| SB202190 | p38α/β MAPK [2] | Alters phosphorylation of other pathways (ERK, JNK, Akt); not solely via p38 inhibition [2]. | Various cancer and non-cancer cell lines [2] | Induces cell type-specific vacuole formation and defective autophagy due to off-target effects [2]. |
| WP1066 | STAT3 [3] | Direct inhibitor; reduces STAT3 phosphorylation and expression of stem cell markers [3]. | Glioma stem cells (GSCs) from U87 and C6 cell lines [3] | Reduces cell viability and stemness in CD133+ GSCs; synergizes with minocycline [3]. |
The relationship between p38 MAPK and STAT3 is complex. While this compound directly inhibits p38, its potential influence on STAT3 is likely indirect, occurring through cross-talk within cellular signaling networks. The diagram below illustrates a potential pathway based on the reviewed literature, particularly the role of oxidative stress.
This pathway is supported by research showing that under oxidative stress, the ASK1/p38 MAPK axis is activated and promotes apoptosis. Concurrently, Stat3 (particularly the Ser727-phosphorylated form that localizes to mitochondria) plays a crucial role in promoting cell survival. Inhibition of mitochondrial Stat3 function sensitizes cells to p38-mediated apoptosis [4]. Therefore, a p38 inhibitor like this compound might influence cell fate by modulating this balance, rather than by directly inhibiting STAT3 itself.
For researchers and drug development professionals, the data indicates:
| Feature | This compound | Bisphosphonates (Nitrogen-containing) |
|---|---|---|
| Drug Class | Investigational small molecule; p38 MAPK inhibitor [1] [2] | Approved drugs; Bone-targeting pyrophosphate analogues [3] [4] |
| Primary Molecular Target | p38 Mitogen-Activated Protein Kinase (p38 MAPK) [1] [5] | Farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway [3] [4] |
| Mechanism of Action on Osteoclasts | Inhibits osteoclast formation by suppressing the p38/STAT3 signaling pathway, reducing the transcription of NFATc1 [1] [6]. | Disrupts the mevalonate pathway, preventing protein prenylation, which induces osteoclast apoptosis [7] [3]. |
| Key Downstream Effects | Suppresses expression of osteoclastogenic genes (c-Fos, NFATc1) and matrix metalloproteinases (MMPs) [1]. | Generates cytotoxic ATP analogues (non-N-BPs) or inhibits osteoclast function/survival (N-BPs) [3]. |
| Additional Anti-Cancer Effects | Inhibits breast cancer cell migration and invasion in vitro [1] [6]. | Indirect effects via breaking the "vicious cycle" in bone metastases [1]. |
| Primary Investigated Context | Breast cancer-induced osteolysis (preclinical) [1] [5] | Osteoporosis, bone metastases, multiple myeloma (approved clinical use) [3] [4] |
| Reported Safety Concerns | Under investigation; phase I trials for other indications show it is tolerable [1] [2]. | Osteonecrosis of the jaw (ONJ/MRONJ), atypical femoral fractures [8] [4] |
The following experimental details are derived from the 2022 study by Zhou et al., which provides the foundational data on this compound's action on osteoclasts [1].
c-Fos and NFATc1. The results confirmed that this compound suppressed their expression in a dose-dependent manner [1].The signaling pathway investigated in these experiments can be summarized as follows:
Bisphosphonates have a well-established mechanism that differs significantly from this compound. The following diagram and points outline their action, particularly for the more potent nitrogen-containing types (e.g., alendronate, zoledronic acid).
The choice between these mechanisms for therapeutic or research purposes depends on the specific context. This compound's dual action on osteoclastogenesis and cancer cell invasion may offer advantages in treating cancer-induced bone destruction, though it remains investigational. Bisphosphonates offer the power of profound, long-lasting suppression of bone resorption but carry a risk of oversuppression, which can manifest as MRONJ or atypical fractures [8] [4].
An investigational clinical trial is evaluating pexmetinib in combination with nivolumab or ipilimumab [1]. Key details are summarized in the table below.
| Trial Identifier | Trial Title | Status | Interventions | Conditions |
|---|---|---|---|---|
| NCT04074967 | "Study of ARRY-614 Plus Either Nivolumab or Ipilimumab" [1] | Active, not recruiting [1] | This compound (ARRY-614) + Nivolumab; this compound + Ipilimumab [1] | Melanoma, Non-Small Cell Lung Cancer, Renal Cell Carcinoma, Solid Tumors, Squamous Cell Carcinoma of the Head and Neck [1] |
The scientific rationale for combining this compound with nivolumab is based on their complementary mechanisms of action aimed at overcoming a specific type of cancer resistance.
The relationship between these mechanisms is illustrated in the following pathway:
Interestingly, a 2024 preprint article suggests that this compound has also shown preclinical activity against a specific drug-resistant form of chronic myeloid leukemia (CML), independent of its p38 inhibition. It was found to inhibit the BCR::ABL1 protein, including the highly resistant T315I mutant variant [4]. This indicates that this compound may have a broader and more complex pharmacological profile than initially known.
This compound (ARRY-614) is an investigational small molecule identified as a dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 MAPK (mitogen-activated protein kinase) [1]. Research suggests its anti-tumor effects are multi-faceted, targeting both cancer cells and the tumor microenvironment.
The diagram below illustrates the key signaling pathways targeted by this compound and its potential roles in cancer therapy.
The following table summarizes key findings on this compound's efficacy from recent preclinical studies. Note that these are not direct head-to-head comparisons with standard therapies, but demonstrate its potential in specific resistant or combination settings.
| Cancer Model / Context | Key Findings on this compound | Reference Compound / Context | Experimental Model |
|---|---|---|---|
| Immunotherapy-Resistant Tumors [2] | Combined with anti-PD1; induced T-cell inflamed tumor microenvironment and deep/durable clinical responses in PD1/L1 refractory patients. | Anti-PD1/L1 monotherapy (non-responding tumors) | Preclinical models & early clinical trial |
| TKI-Resistant CML [3] | Inhibited BCR::ABL1 (including T315I gatekeeper mutant); in vivo tumor growth inhibition in xenograft model. | Ponatinib (effective against T315I); Imatinib, Dasatinib, Bosutinib (ineffective against T315I) | Ba/F3 cell lines, human CML cell lines (KCL22), mouse xenograft |
| Breast Cancer Bone Metastasis [4] [5] | Inhibited osteoclast formation; reduced breast cancer cell migration/invasion; suppressed tumor-induced osteolysis in vivo. | (Compared to vehicle control) | In vitro osteoclastogenesis assays, breast cancer cell lines (MDA-MB-231), mouse model |
| MDS/AML [1] | Dual Tie-2/p38 inhibition; suppressed leukemic proliferation and stimulated hematopoiesis in primary patient samples. | (Compared to vehicle/DMSO control) | Primary human MDS/AML bone marrow samples, cell lines |
For fellow researchers, here are the methodologies from key studies that generated the data above.
Current evidence positions this compound as a promising agent for drug repurposing, particularly in oncology settings with limited treatment options. Its potential lies in targeting resistance mechanisms, both in targeted therapy (CML) and immunotherapy, and in modulating the tumor microenvironment.
A direct, comprehensive comparison of this compound against current standard-of-care treatments across different cancer types is not yet available in the public literature. Its development appears focused on combination strategies and overcoming resistance.
The table below summarizes the key pharmacokinetic parameters for pexmetinib and other MEK inhibitors, compiled from clinical studies.
| Inhibitor | Recommended Dose | T~max~ (h) | t~1/2~ (h) | CL/F (L/h) | V~d~/F (L) | AUC | Key Metabolic Pathway(s) |
|---|
| This compound [1] | Under investigation | 2.13 (Absorption lag) | Modeled (Population PK) | 16.4 | V~c~/F: 13 V~p~/F: 95.6 | Modeled (Population PK) | Information missing | | Trametinib [2] [3] | 2 mg, QD [3] | 1.5 [3] | ~96–120 (4–5 days) [2] [3] | 5.4 [3] | Information missing | 370 ng·h/mL (AUC~0-t~, 2 mg) [3] | Information missing | | Cobimetinib [3] | 60 mg, QD (21 days on/7 off) [3] | 2.4 [3] | 43.6 [3] | 13.8 [3] | Information missing | 4340 ng·h/mL (60 mg) [3] | Information missing | | Tunlametinib [4] | 12 mg, BID (RP2D) [4] | 0.5–1.0 [4] | 21.84–34.41 [4] | 28.44–51.93 [4] | 1199.36–2009.26 [4] | Dose-proportional increases (0.5–18 mg) [4] | CYP2C9 (Main); forms inactive metabolite M8 [4] | | Zapnometinib [5] | Under investigation (Target C~max~ ≥10 μg/mL) [5] | 2–4 (across species) [5] | ~19 (in humans) [5] | Information missing | Information missing | Information missing | Active metabolite of CI-1040 [5] |
Understanding the methodology behind the data is crucial for evaluation. Here are the experimental designs for some of the key studies cited.
This compound Population PK Analysis [1]
Trametinib First-in-Human Dose-Escalation Trial [2]
Tunlametinib Phase I Study in Melanoma [4]
The MEK inhibitors discussed above target a critical signaling cascade in cells. The following diagram illustrates this pathway and the site of action for these inhibitors.
This pathway is crucial for regulating cell proliferation, survival, and differentiation. Its dysregulation is common in many cancers, making MEK a key therapeutic target [6] [3]. MEK inhibitors act by non-ATP-competitive, allosteric inhibition of MEK1/2, which can induce apoptosis and stop cell proliferation in susceptible cancers [2] [3].